2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol
Description
Properties
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNRNRPOGGRSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNCC2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol typically involves the reaction of 5-methyl-2-furylmethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired
Biological Activity
2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a compound that features a unique molecular structure combining a piperazine ring with a furan moiety. This compound, with the molecular formula and a molecular weight of approximately 224.31 g/mol, has garnered attention for its potential biological activities.
Structure and Properties
The structural complexity of this compound contributes to its diverse biological properties. Below is a summary of its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.31 g/mol |
| CAS Number | 819802-25-0 |
| Purity | ≥ 95% |
Antimicrobial Activity
Several studies have demonstrated that piperazine derivatives exhibit moderate to good antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A notable study indicated that piperazine-based compounds can disrupt bacterial cell membranes, leading to cell death .
Antitumor Activity
The antitumor potential of piperazine derivatives has been documented in various research articles. For example, some derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways . The presence of the furan ring in these compounds may enhance their ability to interact with biological targets, contributing to their antitumor effects.
Case Studies
- Antimicrobial Screening : A study conducted on a series of piperazine derivatives, including those with furan moieties, revealed that many exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Efficacy : Another investigation focused on the synthesis of piperazine derivatives demonstrated their effectiveness against various cancer cell lines. The study highlighted that modifications in the side chains significantly influenced the cytotoxicity of these compounds, suggesting that structural variations could optimize their therapeutic potential .
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling : The ability to modulate cellular pathways may contribute to its antitumor effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol and related compounds:
Key Differences and Implications
Aromatic Substituents
- 5-Methylfuran vs. Benzimidazole: The target compound’s 5-methylfuran group is less polar than the benzimidazole in ’s derivative. Benzimidazoles are known for antimicrobial and antitumor activities, whereas furans may contribute to flavor/fragrance or antimicrobial properties .
Functional Groups
- Hydroxyethyl vs.
- Ketone Modification : The 3-oxo group in {1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid () may alter ring conformation and hydrogen-bonding capacity relative to the target compound.
Molecular Weight and Lipophilicity
- The target compound (224.31 g/mol) is smaller than pyrimidine derivatives (e.g., 350.53 g/mol in ), making it more suitable for oral bioavailability. Its LogP is likely intermediate between simple piperazines (e.g., 1-(2-hydroxyethyl)piperazine, LogP ~0.5) and halogenated analogues (LogP ~3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
